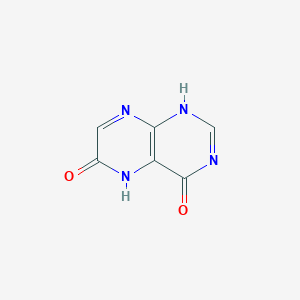
1,5-dihydropteridine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dihydropteridine-4,6-dione is a heterocyclic organic compound with a molecular formula of C7H6N2O2. It is also known as quinoid dihydropteridine, pterin-6-one, and 2,4-dioxo-6-hydroxypteridine. This compound plays a crucial role in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase.
作用机制
The mechanism of action of 1,5-dihydropteridine-4,6-dione is primarily related to the synthesis of BH4. BH4 is an essential cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes play a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. BH4 also plays a crucial role in the production of nitric oxide, a potent vasodilator that regulates blood pressure and blood flow.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is essential for the synthesis of BH4, which plays a crucial role in the synthesis of neurotransmitters and nitric oxide. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, which affects the breakdown of the amino acid phenylalanine. BH4 deficiency can also lead to hyperphenylalaninemia, a condition characterized by high levels of phenylalanine in the blood. This compound is also involved in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
实验室实验的优点和局限性
1,5-dihydropteridine-4,6-dione has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized using various methods. However, its synthesis requires the use of hazardous chemicals, including potassium permanganate and lead tetraacetate. It is also a relatively expensive compound, which limits its use in large-scale experiments.
未来方向
1,5-dihydropteridine-4,6-dione has various future directions for scientific research. One of the most promising areas of research is the development of new methods for the synthesis of BH4 and pterins. These biomolecules have various therapeutic applications, including the treatment of genetic disorders and neurological diseases. Another promising area of research is the development of new drugs that target the enzymes involved in the synthesis of BH4 and pterins. These drugs could potentially be used to treat various diseases associated with BH4 deficiency, including phenylketonuria and hyperphenylalaninemia.
合成方法
1,5-dihydropteridine-4,6-dione can be synthesized by the oxidation of dihydropteridine with potassium permanganate or by the oxidation of 6-hydroxymethylpterin with lead tetraacetate. It can also be obtained by the hydrolysis of 6,7-dimethyl-5,6,7,8-tetrahydropteridine-2,4-dione.
科学研究应用
1,5-dihydropteridine-4,6-dione has various scientific research applications. It is used as a precursor for the synthesis of BH4, an essential cofactor for several enzymes. BH4 deficiency is associated with various genetic disorders, including phenylketonuria, a metabolic disorder that affects the breakdown of the amino acid phenylalanine. This compound is also used in the synthesis of pterins, which are important biomolecules involved in various physiological processes, including neurotransmitter synthesis and immune response.
属性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC 名称 |
1,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-5-4(10-3)6(12)9-2-8-5/h1-2H,(H,10,11)(H,7,8,9,12) |
InChI 键 |
BJZIBODCUPQTSW-UHFFFAOYSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
规范 SMILES |
C1=NC2=C(C(=O)N=CN2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




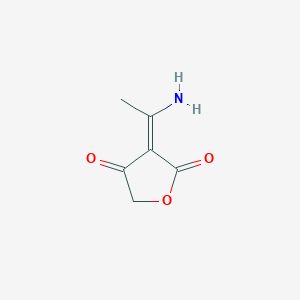
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)


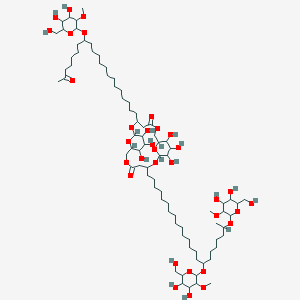
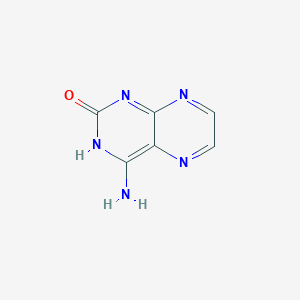
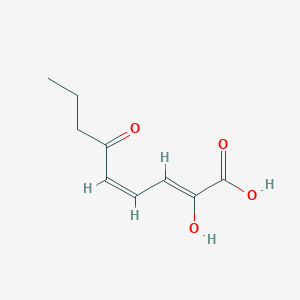
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)


